![molecular formula C9H8N2O2 B2492988 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1379253-13-0](/img/structure/B2492988.png)
7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H8O2N2. It is characterized by a pyrazolo[1,5-a]pyridine core structure with a carboxylic acid functional group at the 2-position and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1.1 Cardiovascular Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit notable cardiovascular effects, including hypotensive and coronary vasodilating actions. Studies have shown that compounds within this family can significantly lower blood pressure and enhance coronary flow in animal models, such as spontaneous hypertensive rats and isolated guinea pig hearts. For instance, the administration of certain pyrazolo[1,5-a]pyridines resulted in marked decreases in blood pressure and increases in coronary flow rates .
Table 1: Hypotensive and Coronary Dilating Effects of Pyrazolo[1,5-a]pyridines
Compound No. | Hypotensive Effect (30 mg/kg) | Coronary Flow (100 μg) |
---|---|---|
1 | ++++ | +++ |
3 | ++++ | ++ |
10 | ++++ | +++ |
11 | +++ | + |
17 | ++++ | +++ |
1.2 Anticancer Properties
7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid has been explored for its anticancer potential. Recent studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with specific biological targets, making it a candidate for further development as an anticancer agent .
Synthetic Applications
2.1 Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis. Its derivatives have been synthesized through various methods, including microwave-assisted synthesis and traditional reflux techniques. These derivatives often exhibit enhanced biological properties compared to the parent compound. For example, modifications at the 7-position of the pyrazolo[1,5-a]pyridine scaffold can lead to compounds with improved activity against specific targets .
Table 2: Synthetic Routes for Pyrazolo[1,5-a]pyridine Derivatives
Method | Yield (%) | Notes |
---|---|---|
Microwave Irradiation | 88-96 | High efficiency for specific derivatives |
Reflux in Acetic Acid | 80-87 | Suitable for coumarin derivatives |
Material Science Applications
3.1 Fluorescent Probes
Recent advancements have identified pyrazolo[1,5-a]pyrimidine derivatives as potential fluorescent probes for biological imaging. These compounds exhibit favorable photophysical properties that allow them to act as lipid droplet biomarkers in cancer cells . The ability to visualize cellular processes using these compounds opens new avenues for research in cellular biology and drug development.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid
- Tetrazolo[1,5-a]pyridine-7-carboxylic acid
- 3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Comparison: 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Biological Activity
7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. It features a methyl group at the seventh position and a carboxylic acid functional group at the second position of the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications as kinase inhibitors and in the development of fluorescent probes.
Chemical Structure and Synthesis
The molecular formula of this compound is C9H8N2O2. The compound can be synthesized through various methods, including microwave irradiation and reflux conditions to enhance yields and purity. The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to maximize product quality .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. It is believed to interact with various molecular targets involved in cancer progression, potentially inhibiting tumor growth .
- Kinase Inhibition : As a member of the pyrazolo family, it may act as a kinase inhibitor, which is significant for therapeutic applications in cancer treatment and other diseases where kinase activity plays a critical role .
The exact mechanism of action for this compound is not yet fully understood. However, it is believed to interact with specific biological targets such as kinases and enzymes involved in metabolic pathways. Modifications at different positions on the pyrazole ring can significantly influence its biological activity and selectivity towards these targets .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with similar compounds within the pyrazolo family:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methyl at 7-position; carboxylic acid at 2-position | Antimicrobial, anticancer, kinase inhibition |
Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Lacks methyl group at 7-position | Limited activity compared to methylated variant |
Tetrazolo[1,5-a]pyridine-7-carboxylic acid | Different heterocyclic structure | Varies in kinase inhibition efficiency |
This table illustrates how structural modifications can impact biological activity and pharmacological profiles.
Case Studies
Recent studies have explored the therapeutic potential of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The research highlighted its potential as a lead compound for developing new anticancer agents .
- Kinase Inhibition Study : Another investigation focused on its inhibitory effects on specific kinases involved in cell signaling pathways. Results indicated that certain derivatives displayed significant inhibitory activity against target kinases associated with cancer proliferation .
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-7-5-8(9(12)13)10-11(6)7/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHVZLBKFIGOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC(=NN12)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379253-13-0 | |
Record name | 7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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